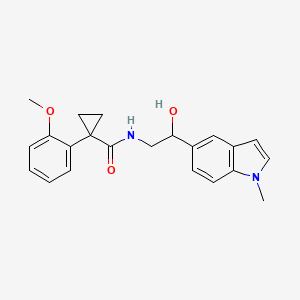
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C22H24N2O3 and its molecular weight is 364.445. The purity is usually 95%.
BenchChem offers high-quality N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neuropharmacological Research
Research on derivatives of cyclopropane carboxamide, similar in structure to the mentioned compound, has been instrumental in neuropharmacological studies. For instance, WAY-100635, a phenylpiperazine derivative closely related to the query compound, has been identified as a potent and selective antagonist of the 5-HT1A receptor, a serotonin receptor subtype. This has implications for studying neural pathways involved in mood regulation, anxiety, and depression. In slice preparations of the guinea pig dorsal raphe nucleus, WAY-100635 effectively abolished the inhibitory actions of serotonin and related agonists on neuronal firing, underlining its utility in dissecting serotonin-mediated neural processes (Craven, Grahame-Smith, & Newberry, 1994).
Radiopharmaceutical Development
The compound and its derivatives have also found applications in radiopharmaceutical research. [Carbonyl-11C]WAY-100635, for instance, is used in positron emission tomography (PET) to image the 5-HT1A receptor in vivo. This allows for the quantitative analysis of receptor binding and offers insights into the serotonin system's role in psychiatric and neurological disorders. Modeling strategies based on compartmental descriptions of the ligand's behavior provide essential data on specific binding and its reproducibility, paving the way for novel diagnostic and therapeutic strategies (Gunn, Lammertsma, & Grasby, 2000).
Antimicrobial and Antioxidant Studies
On the chemical synthesis front, compounds incorporating the cyclopropane carboxamide moiety have been synthesized and evaluated for their antimicrobial and antioxidant activities. For example, certain ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates demonstrated significant antibacterial and antifungal properties, along with profound antioxidant potential. Such findings highlight the compound's versatility and potential in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Neurological Disorder Research
The structural analogs of the query compound have been assessed for their effects on neurological conditions, specifically Alzheimer's disease. Compounds with selective inhibition against histone deacetylase, resembling the chemical structure of the query compound, have shown potential in decreasing tau protein phosphorylation and aggregation. This suggests possible therapeutic avenues for treating neurodegenerative disorders, highlighting the compound's relevance in neurological research (Lee et al., 2018).
特性
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-24-12-9-15-13-16(7-8-18(15)24)19(25)14-23-21(26)22(10-11-22)17-5-3-4-6-20(17)27-2/h3-9,12-13,19,25H,10-11,14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPGHHGAIUHNAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3(CC3)C4=CC=CC=C4OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dimethyl-7-(2-oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2602116.png)
![1-[(2-amino-1,3-thiazol-5-yl)methyl]-3-methylpiperidin-4-amine, Mixture of diastereomers](/img/structure/B2602119.png)
![2-[(3-chlorobenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2602121.png)
![2-Chloro-N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B2602122.png)
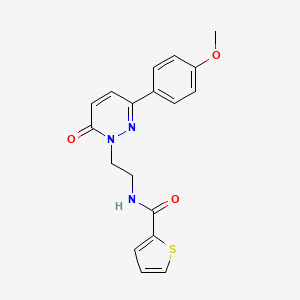
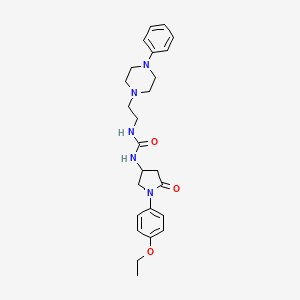
![3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B2602125.png)
![N-(3,5-dimethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2602126.png)
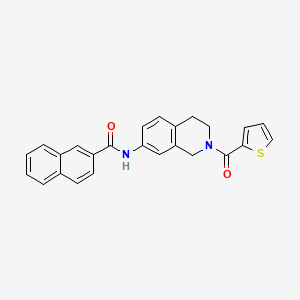
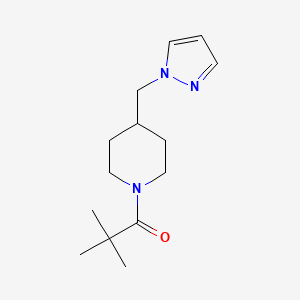
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2602132.png)
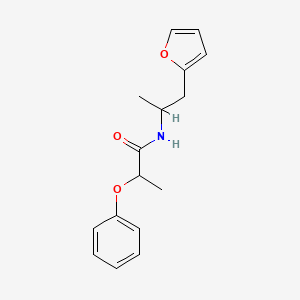
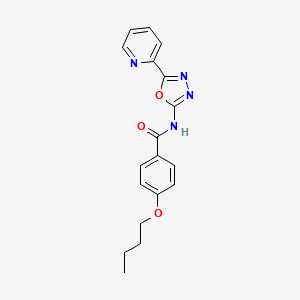
![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2602136.png)